molecular formula C15H10N2 B15363808 7H-Pyrido[2,3-c]carbazole CAS No. 205-30-1

7H-Pyrido[2,3-c]carbazole

Cat. No.: B15363808
CAS No.: 205-30-1
M. Wt: 218.25 g/mol
InChI Key: FXPMRLGGLPLJLH-UHFFFAOYSA-N
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Description

7H-Pyrido[2,3-c]carbazole is a heterocyclic aromatic organic compound belonging to the carbazole family It features a fused pyridine and carbazole ring system, which imparts unique chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: 7H-Pyrido[2,3-c]carbazole can be synthesized through several methods, including the Fischer indole synthesis. This involves the cyclization of phenylhydrazones derived from cyclohexanone derivatives. The reaction typically requires strong acids and high temperatures to facilitate the ring closure and subsequent dehydrogenation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound often employs continuous flow reactors or batch processes. These methods ensure high yields and purity of the final product. Microwave-assisted synthesis has also been explored as a rapid and efficient technique for producing this compound.

Chemical Reactions Analysis

Types of Reactions: 7H-Pyrido[2,3-c]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions often employ strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions yield various derivatives of this compound, which can be further functionalized for specific applications.

Scientific Research Applications

7H-Pyrido[2,3-c]carbazole has found applications in several scientific fields:

  • Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

7H-Pyrido[2,3-c]carbazole is structurally similar to other carbazole derivatives, such as 7H-Pyrido[3,2-c]carbazole and 9H-Carbazole. its unique fused pyridine ring system distinguishes it from these compounds, providing distinct chemical and physical properties.

Comparison with Similar Compounds

  • 7H-Pyrido[3,2-c]carbazole

  • 9H-Carbazole

  • 8-9-10-11-Tetrahydro-7H-Pyrido[2,3-c]carbazole

  • Furo[3',4':5,6]pyrido[2,3-c]carbazol-1-one derivatives

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Properties

CAS No.

205-30-1

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

7H-pyrido[2,3-c]carbazole

InChI

InChI=1S/C15H10N2/c1-2-6-13-11(4-1)15-10-5-3-9-16-12(10)7-8-14(15)17-13/h1-9,17H

InChI Key

FXPMRLGGLPLJLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=CC=N4

Origin of Product

United States

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